

3-(3-Chlorophenyl)-2'-methoxypropiofenone

CAS number

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-2'-methoxypropiofenone

CAS No.: 898762-20-4

Cat. No.: B3023790

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An In-Depth Technical Guide to 3-(3-Chlorophenyl)-2'-methoxypropiofenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of **3-(3-Chlorophenyl)-2'-methoxypropiofenone**, a substituted aromatic ketone of interest in chemical synthesis and potential pharmaceutical research. A critical aspect addressed herein is the current ambiguity surrounding its Chemical Abstracts Service (CAS) number, with an explanation of the CAS registration system for novel compounds. This document details plausible synthetic routes, including Friedel-Crafts acylation and Michael addition pathways, explaining the chemical principles that guide these methodologies. Furthermore, it outlines a complete framework for the purification and rigorous analytical characterization of the molecule, employing modern spectroscopic techniques such as NMR, Mass Spectrometry, and IR spectroscopy. Safety protocols and handling guidelines are also discussed. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related chemical entities.

Introduction to Substituted Propiofenones

The propiofenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, is a fundamental structural motif in organic chemistry. Functionalization of the aromatic rings and the aliphatic chain gives rise to a vast library of derivatives with diverse chemical properties

and biological activities. These compounds often serve as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The specific substitution pattern of **3-(3-Chlorophenyl)-2'-methoxypropiophenone**, featuring a chloro-substituted phenyl ring and a methoxy-substituted phenyl ketone, presents a unique combination of electronic and steric properties that make it a valuable subject for synthetic and medicinal chemistry investigations.

Chemical Identity and CAS Number

The precise identification of a chemical substance is paramount for research, safety, and regulatory compliance. The most universally recognized identifier is the CAS number.[3]

Molecular Structure

The structure of **3-(3-Chlorophenyl)-2'-methoxypropiophenone** consists of a three-carbon chain with a carbonyl group at the first carbon (C1). This carbonyl is attached to a phenyl ring substituted with a methoxy group at the ortho (2') position. The third carbon of the chain (C3) is attached to a second phenyl ring, which is substituted with a chlorine atom at the meta (3) position.

Molecular Data Summary

Property	Value
Molecular Formula	C ₁₆ H ₁₅ ClO ₂
Molecular Weight	274.74 g/mol
IUPAC Name	3-(3-chlorophenyl)-1-(2-methoxyphenyl)propan-1-one

The CAS Number Ambiguity

As of early 2026, a specific CAS Registry Number for **3-(3-Chlorophenyl)-2'-methoxypropiophenone** is not readily found in major public chemical databases. This suggests that the compound may be a novel substance that has not been widely synthesized, characterized, and registered in the scientific literature.[4][5]

A CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, to every chemical substance described in the open scientific literature.[5] The absence of a pre-assigned number necessitates that any researcher who synthesizes and characterizes this compound for the first time would need to submit their data to CAS for registration to obtain a new, unique number.[6][7] This process involves providing detailed information, including its chemical structure, and analytical data (e.g., NMR, MS) to unequivocally prove its identity.[7]

Proposed Synthetic Routes

The synthesis of **3-(3-Chlorophenyl)-2'-methoxypropionophenone** can be approached through several established organic chemistry reactions. The choice of pathway depends on the availability of starting materials, desired scale, and laboratory capabilities. Below are two logical and robust synthetic strategies.

Route 1: Friedel-Crafts Acylation Approach

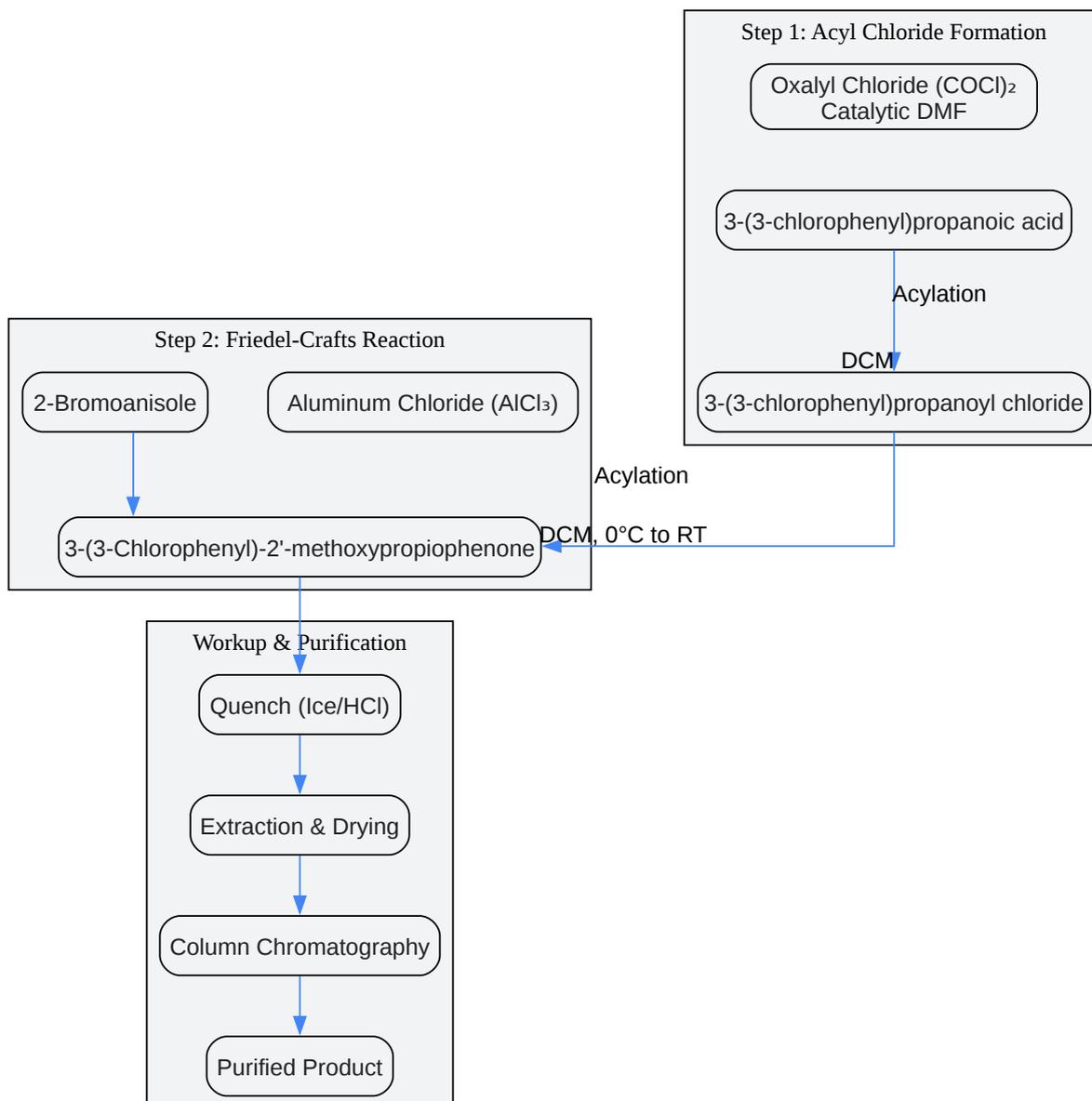
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds between an aromatic ring and an acyl group, creating an aryl ketone.[8] This approach constructs the molecule by forming the bond between the methoxy-substituted benzene ring and the propionyl chloride derivative.

Causality and Experimental Rationale: This two-step route begins by preparing the necessary acyl chloride. The subsequent Friedel-Crafts reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl_3), which activates the acyl chloride to generate a highly electrophilic acylium ion.[9] Methoxybenzene (anisole) is strongly activating and ortho-, para-directing. The use of 2-methoxy-substituted starting material directly installs the acyl group at the desired position. A non-polar solvent like dichloromethane (DCM) is typically used, and the reaction is run at low temperatures to control reactivity and prevent side reactions. An aqueous workup is required to decompose the aluminum chloride-ketone complex and isolate the product.[9]

Experimental Protocol (Proposed):

- Preparation of 3-(3-chlorophenyl)propanoyl chloride:
 - To a solution of 3-(3-chlorophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

- Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
- Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.
- Friedel-Crafts Acylation:
 - In a separate flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl_3 , 1.3 eq) in cold ($0\text{ }^\circ\text{C}$) DCM.
 - Add 2-bromoanisole or 2-chloroanisole (1.0 eq) to the suspension.
 - Slowly add a solution of the previously prepared 3-(3-chlorophenyl)propanoyl chloride in DCM to the reaction mixture, maintaining the temperature at $0\text{ }^\circ\text{C}$.
 - Stir the reaction at $0\text{ }^\circ\text{C}$ for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
 - Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo.
 - Purify the crude product via column chromatography.



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Workflow for Friedel-Crafts Acylation Synthesis.

Route 2: Thia-Michael Addition Approach

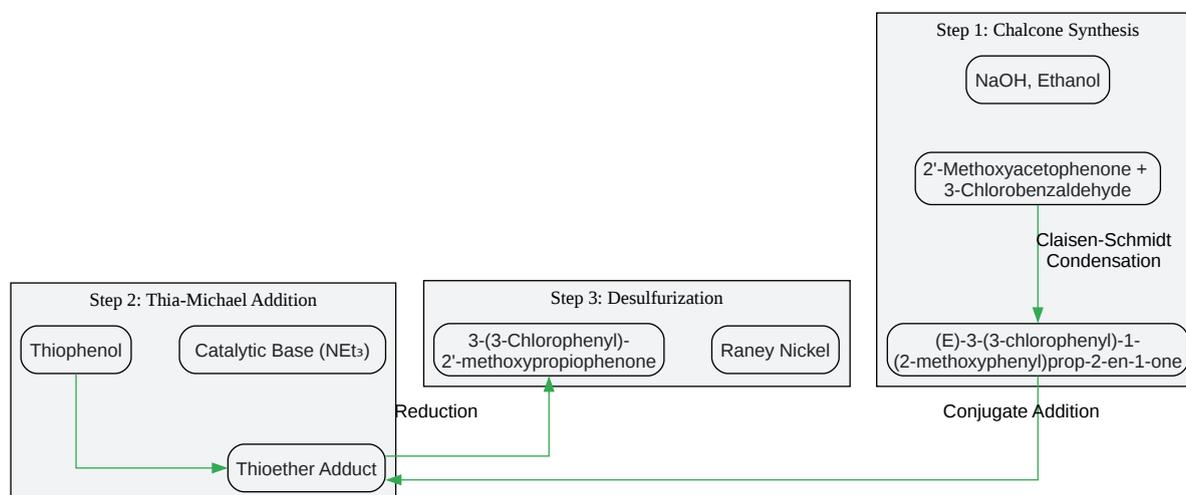
The Michael addition, or conjugate addition, is a powerful method for forming C-C bonds.^[10] A variation, the thia-Michael addition, involves the addition of a thiol to an α,β -unsaturated carbonyl compound.^{[11][12]} This route would build the propiophenone backbone by adding a carbon nucleophile to a chalcone-like precursor.

Causality and Experimental Rationale: This strategy first involves a Claisen-Schmidt condensation between 2'-methoxyacetophenone and 3-chlorobenzaldehyde to form an α,β -unsaturated ketone (a chalcone).^[13] This reaction is typically base-catalyzed. The subsequent step is a conjugate addition. While a direct Michael addition of a suitable one-carbon nucleophile can be challenging, a common and reliable alternative involves a thia-Michael addition followed by reductive desulfurization. This provides a controlled way to add the equivalent of a methyl group at the β -position.

Experimental Protocol (Proposed):

- Synthesis of (E)-3-(3-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (Chalcone):
 - Dissolve 2'-methoxyacetophenone (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in ethanol.
 - Add an aqueous solution of sodium hydroxide (NaOH) dropwise and stir the mixture at room temperature for 6-8 hours.
 - Pour the reaction mixture into ice-cold water to precipitate the chalcone.
 - Filter the solid, wash with water until neutral, and recrystallize from ethanol to obtain the pure chalcone.^[13]
- Thia-Michael Addition:
 - Dissolve the chalcone (1.0 eq) and a thiol, such as thiophenol (1.1 eq), in a suitable solvent like tetrahydrofuran (THF).
 - Add a catalytic amount of a base, such as triethylamine (NEt_3), and stir at room temperature for 12-24 hours.^[11]

- Monitor the reaction by TLC. Upon completion, remove the solvent and purify the adduct by column chromatography.
- Reductive Desulfurization:
 - Dissolve the purified thioether adduct in ethanol.
 - Add a large excess of Raney Nickel (Ra-Ni) and reflux the mixture for several hours.
 - Cool the reaction, filter off the Raney Nickel, and concentrate the filtrate.
 - Purify the resulting crude product by column chromatography to yield **3-(3-Chlorophenyl)-2'-methoxypropiofenone**.



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Workflow for Thia-Michael Addition Synthesis.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized compound. This process forms a self-validating system where the analytical data must be consistent with the proposed structure.

Purification

Column Chromatography: The crude product from either synthetic route should be purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from starting materials and byproducts.

Analytical Characterization

A combination of spectroscopic methods is required for unambiguous structure elucidation.^[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of organic molecules.^[15]

- ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals include:
 - A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.
 - Two triplets for the two methylene (-CH₂-) groups of the propane chain, likely between 2.8 and 3.5 ppm.
 - A complex multiplet pattern in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the eight aromatic protons on the two substituted rings.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected signals include:
 - A signal for the carbonyl carbon (C=O) downfield, around 195-205 ppm.
 - Signals for the aromatic carbons between 110-160 ppm.

- A signal for the methoxy carbon around 55-60 ppm.
- Signals for the two methylene carbons in the aliphatic region (approx. 30-45 ppm).

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[16]

- High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula ($C_{16}H_{15}ClO_2$).
- Fragmentation Pattern: Common fragmentation pathways for propiophenones include cleavage alpha to the carbonyl group (McLafferty rearrangement if applicable) and loss of side chains, which would produce characteristic fragment ions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

- A strong absorption band around $1680-1700\text{ cm}^{-1}$ corresponding to the C=O (aryl ketone) stretch.
- Absorption bands in the $2850-3000\text{ cm}^{-1}$ region for C-H stretching of the aliphatic and aromatic groups.
- Bands around 1250 cm^{-1} for the C-O stretch of the methoxy group.
- Bands in the $700-850\text{ cm}^{-1}$ region corresponding to C-Cl stretching and aromatic C-H bending.

Summary of Expected Analytical Data

Technique	Expected Observations
¹ H NMR	Singlet (~3.9 ppm, 3H, -OCH ₃), Two Triplets (~2.8-3.5 ppm, 4H, -CH ₂ CH ₂ -), Multiplets (~6.8-7.8 ppm, 8H, Ar-H)
¹³ C NMR	Signal at ~198 ppm (C=O), Signals at 110-160 ppm (Ar-C), Signal at ~56 ppm (-OCH ₃), Signals at ~30-45 ppm (-CH ₂ CH ₂ -)
HRMS	Exact mass corresponding to [C ₁₆ H ₁₅ ClO ₂ + H] ⁺ or other adducts, confirming the elemental composition.
**IR (cm ⁻¹) **	Strong C=O stretch (~1685), C-O stretch (~1250), C-Cl stretch (~780)

Safety and Handling

As a novel chemical entity, **3-(3-Chlorophenyl)-2'-methoxypropiophenone** should be handled with care. Assume it is potentially hazardous.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While a specific CAS number for **3-(3-Chlorophenyl)-2'-methoxypropiophenone** is not currently registered, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The outlined Friedel-Crafts and Michael addition pathways offer viable strategies for its preparation. The detailed analytical

protocols provide a clear roadmap for researchers to confirm the structure and purity of the synthesized material, which is the first step toward obtaining a CAS number and exploring its potential applications in drug discovery and materials science. Adherence to rigorous scientific methodology and safety protocols is essential when working with novel chemical compounds.

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- To cite this document: BenchChem. [3-(3-Chlorophenyl)-2'-methoxypropiophenone CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3023790#3-3-chlorophenyl-2-methoxypropiophenone-cas-number\]](https://www.benchchem.com/product/b3023790#3-3-chlorophenyl-2-methoxypropiophenone-cas-number)

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